Chemical structure of 1,5-Dibromo-2-fluoro-3-nitrobenzene
Chemical structure of 1,5-Dibromo-2-fluoro-3-nitrobenzene
An In-Depth Technical Guide to 1,5-Dibromo-2-fluoro-3-nitrobenzene
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Polysubstituted Aromatics
In the landscape of modern organic synthesis, substituted nitrobenzenes are indispensable building blocks. They serve as pivotal intermediates in the creation of a wide array of high-value molecules, including pharmaceuticals, agrochemicals, and specialized dyes.[1] The nitro group, with its potent electron-withdrawing nature and versatile reactivity, offers a gateway to numerous chemical transformations, most notably its reduction to anilines, which are precursors to countless bioactive compounds.[1][2]
This guide focuses on a particularly valuable, yet complex, member of this class: 1,5-Dibromo-2-fluoro-3-nitrobenzene . The strategic placement of two bromine atoms, a fluorine atom, and a nitro group on the benzene ring creates a molecule with a unique and highly tunable reactivity profile. This document provides an in-depth exploration of its chemical structure, plausible synthetic pathways, spectroscopic signature, and potential applications, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Structure and Physicochemical Properties
The identity and utility of 1,5-Dibromo-2-fluoro-3-nitrobenzene are fundamentally defined by its molecular architecture. The benzene ring is substituted with two bromine atoms at positions 1 and 5, a fluorine atom at position 2, and a nitro group at position 3. This specific arrangement dictates the molecule's electronic properties and steric environment, which in turn govern its reactivity.
Caption: .
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1,3-dibromo-2-fluoro-5-nitrobenzene | [3][4] |
| CAS Number | 361436-26-2 | [3][4] |
| Molecular Formula | C₆H₂Br₂FNO₂ | [3][4] |
| Molecular Weight | 298.89 g/mol | [3][4] |
| Physical State | Solid | [3] |
| Canonical SMILES | C1=C(C=C(C(=C1Br)F)Br)[O-] | [4] |
| InChI Key | TUGFLGHTSGQDQE-UHFFFAOYSA-N | [3][4] |
| Density | 2.168 ± 0.06 g/cm³ (Predicted) | [5] |
| Boiling Point | 289.2°C at 760 mmHg (Predicted) | [5] |
Synthetic Pathways and Mechanistic Considerations
The synthesis of polysubstituted benzenes requires careful strategic planning regarding the order of substituent introduction, as this dictates the final regiochemistry.[6][7] The directing effects of the existing groups on the ring are paramount. For 1,5-Dibromo-2-fluoro-3-nitrobenzene, a plausible retrosynthetic analysis suggests a multi-step pathway beginning with a fluorinated precursor.
Caption: Proposed synthetic workflow for 1,5-Dibromo-2-fluoro-3-nitrobenzene.
Rationale Behind the Synthetic Strategy
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Starting Material Selection : 1,3-Dibromo-2-fluorobenzene is a logical starting point. The fluorine atom is an ortho, para-director, as are the bromine atoms. However, fluorine is generally a stronger activator for electrophilic aromatic substitution than bromine.
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The Nitration Step : The final step is the introduction of the nitro group via electrophilic nitration. In 1,3-dibromo-2-fluorobenzene, the positions ortho and para to the fluorine are C6, C4, and C2 (already substituted). The C4 and C6 positions are electronically favored. The nitro group adds to the C5 position (which becomes C3 in the final product nomenclature after re-prioritization) due to the directing influence of the fluorine and bromine substituents.
Exemplary Experimental Protocol: Nitration
This protocol is based on established methods for the nitration of halogenated benzenes and should be performed with all appropriate safety precautions.[1]
-
Reactor Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, placed in an ice-water bath, slowly add 20 mL of concentrated sulfuric acid (H₂SO₄).
-
Nitrating Mixture Preparation : While stirring vigorously, slowly add 15 mL of concentrated nitric acid (HNO₃) to the sulfuric acid. Maintain the temperature below 20°C during this addition to prevent the formation of excess reactive species and ensure safety. This creates the potent nitrating agent, the nitronium ion (NO₂⁺).
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Substrate Addition : Dissolve 5.0 g of 1,3-dibromo-2-fluorobenzene in a minimal amount of a suitable inert solvent like dichloromethane if necessary, and add it dropwise to the nitrating mixture. The rate of addition should be controlled to keep the reaction temperature below 50°C.[1]
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Reaction : After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. This quenches the reaction and precipitates the organic product.
-
Extraction & Purification : Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
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Final Purification : The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 1,5-Dibromo-2-fluoro-3-nitrobenzene.
Spectroscopic Characterization: Confirming the Structure
Unambiguous structure determination relies on a combination of spectroscopic techniques. The predicted data below are based on the known effects of the substituents on the benzene ring.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Two signals in the aromatic region (approx. 7.5-8.5 ppm), each integrating to 1H. Both protons will appear as doublets due to coupling with the fluorine atom and potentially smaller long-range proton-proton coupling. |
| ¹³C NMR | Expect 6 distinct signals for the aromatic carbons due to the lack of symmetry. The carbons attached to the electronegative F, Br, and NO₂ groups will be significantly shifted. |
| ¹⁹F NMR | A single resonance is expected. The chemical shift will be influenced by the neighboring bromo and nitro groups. |
| IR (cm⁻¹) | - ~1530-1550 & ~1340-1360: Strong asymmetric and symmetric C-NO₂ stretching.[8]- ~1600 & ~1475: C=C stretching in the aromatic ring.- ~1000-1250: C-F stretching.- ~550-750: C-Br stretching. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A prominent cluster of peaks around m/z 297, 299, and 301.- Isotopic Pattern: The characteristic 1:2:1 isotopic pattern for two bromine atoms (⁷⁹Br and ⁸¹Br) will be the defining feature. |
Chemical Reactivity and Synthetic Utility
The true value of 1,5-Dibromo-2-fluoro-3-nitrobenzene lies in the distinct reactivity of each of its functional groups, allowing for sequential and selective transformations.
Caption: Key reaction pathways for 1,5-Dibromo-2-fluoro-3-nitrobenzene.
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Nitro Group Transformations : The nitro group can be readily reduced to an amine (NH₂).[2][9] This resulting aniline is a versatile intermediate, enabling diazotization reactions or the formation of amides, sulfonamides, and heterocyclic systems.
-
Nucleophilic Aromatic Substitution (SNAr) : The powerful electron-withdrawing nitro group strongly activates the ring for SNAr. The bromine atom at the C1 position (ortho to the nitro group) is particularly susceptible to displacement by nucleophiles like amines, alkoxides, or thiolates.
-
Transition Metal-Catalyzed Cross-Coupling : The two bromine atoms serve as excellent handles for a variety of cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings.[10] This allows for the precise installation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.
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The Role of Fluorine : The fluorine atom is often retained in the final molecule. In drug discovery, the incorporation of fluorine can significantly enhance a molecule's pharmacokinetic profile by improving metabolic stability, membrane permeability, and binding affinity.[11][12] The number of fluorinated drugs approved by regulatory bodies continues to rise, underscoring the importance of fluorinated building blocks.[13]
Safety and Handling
As with all halogenated nitroaromatic compounds, 1,5-Dibromo-2-fluoro-3-nitrobenzene must be handled with care. It is classified as an irritant and is harmful if ingested or absorbed through the skin.[3][4]
Table 3: GHS Hazard Information and Precautions
| Category | Information |
| Pictogram | GHS07 (Harmful/Irritant)[3] |
| Signal Word | Warning[3] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3][4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][14] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Skin: Wash with plenty of soap and water.Inhalation: Remove person to fresh air and keep comfortable for breathing. |
| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood.[14] Avoid contact with skin, eyes, and clothing. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[14] |
Conclusion
1,5-Dibromo-2-fluoro-3-nitrobenzene is a highly functionalized aromatic intermediate with significant potential in synthetic chemistry. Its value is derived from the orthogonal reactivity of its substituents: the reducible nitro group, the bromine atoms amenable to both SNAr and cross-coupling, and the fluorine atom which can be used to fine-tune molecular properties. This guide has provided a comprehensive overview of its structure, a plausible and logical synthetic approach, its expected spectroscopic fingerprint, and its key reactive sites. For researchers in medicinal chemistry and materials science, understanding the multifaceted nature of this building block is key to unlocking its full potential in the synthesis of novel and complex molecular targets.
References
- A Comparative Guide to the Synthesis of Substituted Nitrobenzenes. Benchchem.
- Synthesis of Nitrosobenzene Derivatives
- Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Medi
- Multi-step Synthesis of Substituted Benzenes. YouTube.
- Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts.
- SAFETY DATA SHEET - 1,4-Dibromo-2-nitrobenzene. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 1-Chloro-2-fluoro-3-nitrobenzene. ChemScene.
- 1,3-Dibromo-2-fluoro-5-nitrobenzene. Fluorochem.
- 1,3-Dibromo-2-fluoro-5-nitrobenzene. PubChem.
- Nitrobenzene to 1,3,5-tribromo-2-fluorobenzene. YouTube.
- Fluorine in drug discovery: Role, design and case studies. Google.
- Exploring the Chemical Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene. NINGBO INNO PHARMCHEM CO.,LTD.
- 1.3-DIBROMO-2-FLUORO-5-NITROBENZENE. ECHEMI.
- Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Molecules via PMC.
- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
- The Infrared Spectroscopy of Alkenes. Spectroscopy.
- 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 1,3-Dibromo-2-fluoro-5-nitrobenzene | C6H2Br2FNO2 | CID 56776544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. nbinno.com [nbinno.com]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 13. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemscene.com [chemscene.com]
